molecular formula C21H30N2O3S B2957901 Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-42-2

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2957901
CAS No.: 295344-42-2
M. Wt: 390.54
InChI Key: JBNURVXEEZRALU-UHFFFAOYSA-N
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Description

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions, which typically involve a β-keto ester, aldehyde, and thiourea . This compound features a hexyl ester group at position 5, a methyl group at position 6, and a 2-propoxyphenyl substituent at position 4 of the tetrahydropyrimidine scaffold. Such derivatives are of interest due to their structural similarity to monastrol, a known kinesin Eg5 inhibitor with anticancer properties .

Properties

IUPAC Name

hexyl 6-methyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-4-6-7-10-14-26-20(24)18-15(3)22-21(27)23-19(18)16-11-8-9-12-17(16)25-13-5-2/h8-9,11-12,19H,4-7,10,13-14H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNURVXEEZRALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of Biginelli-type pyrimidines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H24_{24}N2_{2}O3_{3}S
  • Molecular Weight : 364.47 g/mol

The thioxo and carboxylate functional groups contribute to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various Biginelli-type pyrimidines, including derivatives similar to this compound. For instance:

  • DPPH Scavenging Activity : This assay measures the ability of compounds to donate electrons and neutralize free radicals. Compounds derived from similar structures exhibited varying degrees of DPPH scavenging activity, with some showing significant potency (IC50_{50} values ranging from 0.6 mg/ml to higher concentrations) .
  • Hydrogen Peroxide Scavenging : The evaluated compounds demonstrated weak activity in scavenging hydrogen peroxide compared to standard antioxidants like gallic acid .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. While direct studies on this specific compound are scarce, similar derivatives have been noted for their ability to modulate inflammatory pathways .

Study Overview

A notable study synthesized several derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and assessed their biological activities. The findings indicated that:

  • Compound 3c exhibited the highest antioxidant activity with an IC50_{50} value of 0.6 mg/ml in DPPH assays.
  • Compounds were characterized for their reducing power and overall antioxidant capacity.

Table of Biological Activities

CompoundDPPH IC50_{50} (mg/ml)H2_2O2_2 Scavenging ActivityAntimicrobial ActivityNotes
3c0.6WeakModerateMost potent in study
3dModerateWeakModerateReducing agent
3eModerateWeakModerateReducing agent

Note: Values are indicative based on related compounds due to limited direct data on this compound.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among DHPM analogs include:

  • Substituents on the phenyl ring (e.g., nitro, chloro, bromo, or alkoxy groups).
  • Ester groups (methyl, ethyl, hexyl).
  • Oxo vs. thioxo groups at position 2.

Table 1: Comparison of Selected DHPM Derivatives

Compound Name Substituents (Position 4) Ester Group (Position 5) Melting Point (°C) Yield (%) Key References
Ethyl 6-methyl-4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Monastrol) 3-hydroxyphenyl Ethyl 202–204 72
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-chlorophenyl Ethyl 220–222 69
Methyl 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-nitrophenyl Methyl 207 94
Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-propoxyphenyl Hexyl N/A N/A This work

Observations :

  • 2-Propoxyphenyl substituent introduces steric and electronic effects distinct from nitro or halogenated phenyl groups, which are known to influence binding to biological targets (e.g., hydrophobic pockets in enzymes) .

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